O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate
Overview
Description
O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate: is an organic compound with the molecular formula C10H16BF4N3O3 and a molecular weight of 313.06 g/mol . It is commonly used as an activating reagent in organic synthesis, particularly for the formation of esters and amides .
Scientific Research Applications
O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate has a wide range of applications in scientific research, including:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate typically involves the reaction of succinimide and 1,3-dimethylpropylamine with tetrafluoroboric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes purification steps to achieve high purity levels, typically around 97-99% .
Chemical Reactions Analysis
Types of Reactions: O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It is commonly used to convert hydroxyl groups into esters or amides.
Oxidation and Reduction Reactions: While not its primary use, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Reagents: Common reagents used with this compound include alcohols, amines, and carboxylic acids.
Conditions: Reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products: The major products formed from reactions involving this compound are esters and amides .
Mechanism of Action
The mechanism of action of O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate involves the activation of hydroxyl groups to form esters or amides . This activation occurs through the formation of a reactive intermediate, which then reacts with nucleophiles such as alcohols or amines . The molecular targets and pathways involved in these reactions are primarily related to the formation of covalent bonds between the activated intermediate and the nucleophile .
Comparison with Similar Compounds
N-Hydroxysuccinimide (NHS): Similar in its use as an activating reagent for ester and amide formation.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): Another activating reagent used in similar applications.
Uniqueness: O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate is unique in its ability to provide high yields and purity in the formation of esters and amides . Its stability and reactivity make it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
1-[(1,3,4-trimethyl-4,5-dihydroimidazol-1-ium-2-yl)oxy]pyrrolidine-2,5-dione;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N3O3.BF4/c1-7-6-11(2)10(12(7)3)16-13-8(14)4-5-9(13)15;2-1(3,4)5/h7H,4-6H2,1-3H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJCKUVOSBACLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1C[N+](=C(N1C)ON2C(=O)CCC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BF4N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726223 | |
Record name | 2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-1,3,5-trimethyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443305-34-8 | |
Record name | 2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-1,3,5-trimethyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.